3-O-beta-D-Glucopyranosylplatycodigenin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

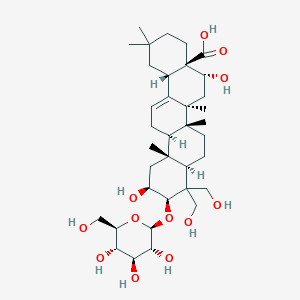

Structure

3D Structure

Properties

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O12/c1-31(2)10-11-36(30(45)46)19(12-31)18-6-7-22-32(3)13-20(40)28(48-29-27(44)26(43)25(42)21(15-37)47-29)35(16-38,17-39)23(32)8-9-33(22,4)34(18,5)14-24(36)41/h6,19-29,37-44H,7-17H2,1-5H3,(H,45,46)/t19-,20-,21+,22+,23+,24+,25+,26-,27+,28-,29-,32+,33+,34+,36+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVWWHYNAAZHQR-KNSUCORESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-O-β-D-Glucopyranosylplatycodigenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-β-D-Glucopyranosylplatycodigenin is a prominent oleanane-type triterpenoid (B12794562) saponin. It is a deglycosylated derivative of more complex saponins (B1172615) found in the roots of Platycodon grandiflorum, a plant widely used in traditional medicine. The process of deglycosylation, often achieved through enzymatic biotransformation, has been shown to enhance the biological activities of platycosides, suggesting that simpler glycosidic structures like 3-O-β-D-Glucopyranosylplatycodigenin may possess improved bioavailability and efficacy.

This technical guide provides a comprehensive overview of the current scientific knowledge on 3-O-β-D-Glucopyranosylplatycodigenin, focusing on its chemical properties, biological activities, and the experimental methodologies used for its characterization.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (2S,3R,4S,5R,6R)-2-(((2S,4aR,6aR,6aS,6bR,8aR,10R,12aS,12bR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-10-(2-oxoethoxy)-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicen-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | PubChem |

| Molecular Formula | C₃₆H₅₈O₁₂ | MedChemExpress |

| Molecular Weight | 682.85 g/mol | MedChemExpress |

| CAS Number | 38337-25-6 | MedChemExpress |

| Appearance | White to off-white powder | Commercially Available |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | ScreenLib |

| Natural Source | Roots of Platycodon grandiflorum | MedChemExpress |

Biological Activities and Quantitative Data

3-O-β-D-Glucopyranosylplatycodigenin has been investigated for a range of biological activities. While much of the research has been conducted on extracts or mixtures of deglycosylated saponins, the following activities have been reported.

Anti-proliferative Activity

One of the most specific findings for the purified compound is its anti-proliferative effect against the hepatic stellate cell line HSC-T6.

| Cell Line | Activity | Value | Source |

| HSC-T6 | IC₅₀ | 13.36 μM |

Enhancement of Cell Membrane Permeability

Research has shown that 3-O-β-D-Glucopyranosylplatycodigenin can significantly improve the distribution of other drugs by affecting cell membrane permeability. This has been demonstrated both in vitro and in vivo.

A study utilizing Micro-PET imaging found that this compound could enhance the lung tissue distribution of [¹⁸F]-phillygenin, suggesting its potential as an adjuvant in therapies targeting respiratory diseases.

Anti-inflammatory, Antioxidant, and Whitening Activities

A study by Ju et al. (2021) reported that 3-O-β-D-glucopyranosyl platycosides, as a group, exhibit higher anti-inflammatory, antioxidant, and whitening (tyrosinase inhibition) activities compared to their more heavily glycosylated precursors. However, specific IC₅₀ or EC₅₀ values for the purified 3-O-β-D-Glucopyranosylplatycodigenin are not yet available in the public literature.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of purified 3-O-β-D-Glucopyranosylplatycodigenin are scarce. The following represents a general methodology for assessing one of its key reported activities.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol is a standard method for evaluating the antioxidant capacity of a compound. The specific concentrations and incubation times for 3-O-β-D-Glucopyranosylplatycodigenin would need to be optimized.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. This results in a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of 3-O-β-D-Glucopyranosylplatycodigenin in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations for testing.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each concentration of the test compound.

-

Add the DPPH solution to each well.

-

The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement:

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

-

Putative Signaling Pathways

While specific signaling pathway studies for 3-O-β-D-Glucopyranosylplatycodigenin are not yet published, based on the known mechanisms of similar saponins and flavonoids, it is plausible that its anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Conceptual Workflow for Investigating Anti-inflammatory Signaling

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidaion of 3-O-beta-D-Glucopyranosylplatycodigenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-beta-D-Glucopyranosylplatycodigenin is a prominent oleanane-type triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum, a plant widely used in traditional medicine.[1] As a secondary metabolite, its structural characterization is crucial for understanding its biological activities, which include anti-proliferative effects.[1] This technical guide provides an in-depth overview of the methodologies and data interpretation integral to the complete structure elucidation of this saponin.

The Strategic Workflow of Structure Elucidation

The determination of the molecular structure of a natural product like this compound is a systematic process. It begins with the isolation and purification of the compound, followed by a series of spectroscopic and chemical analyses to determine its planar structure and stereochemistry.

Caption: Logical workflow for the structure elucidation of this compound.

Experimental Protocols

Detailed methodologies are paramount for reproducible and accurate structural analysis. The following protocols are synthesized from established practices for saponin characterization.

Isolation and Purification

-

Extraction: Dried and powdered roots of Platycodon grandiflorum are typically extracted with 75% ethanol. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to yield different fractions. The saponin-rich fractions (typically the n-butanol fraction) are then subjected to further purification.

-

Chromatography: The target compound is isolated from the active fraction using a combination of chromatographic techniques. This often involves column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18).[2]

Mass Spectrometry (HR-ESI-MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an Electrospray Ionization (ESI) source is used.[3]

-

Analysis Conditions: The analysis is typically performed in both positive and negative ion modes.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a formic acid modifier) is commonly used for LC-MS analysis.[4]

-

Ionization Parameters: The capillary voltage is typically set around 3-4 kV, with a source temperature of 100-120°C and a desolvation gas temperature of 250-350°C.[4]

-

-

Data Acquisition: Full scan mass spectra are acquired over a mass range of m/z 100-2000 to determine the molecular ion peak. Tandem MS (MS/MS) experiments are then performed on the precursor ion to obtain fragmentation patterns, which are crucial for identifying the aglycone and sugar moieties.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent, typically pyridine-d5 (B57733) or methanol-d4, for analysis.

-

Spectra Acquisition: A suite of NMR experiments is conducted on a high-field spectrometer (e.g., 500 or 600 MHz).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.

-

2D NMR: Correlation spectroscopy (COSY) is used to establish proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for determining the connectivity of the aglycone and the glycosidic linkages.[6]

-

Acid Hydrolysis

-

Procedure: The purified saponin is heated in an acidic solution (e.g., 1M HCl in a dioxane-water mixture) at approximately 90°C for several hours.[7]

-

Analysis of Products:

-

Aglycone: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer, containing the aglycone (platycodigenin), is then analyzed by chromatographic and spectroscopic methods and compared with an authentic standard.

-

Sugar Moiety: The aqueous layer, containing the sugar, is neutralized and analyzed by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) after derivatization (e.g., as alditol acetates) to identify the monosaccharide (in this case, D-glucose).[6]

-

Data Presentation

The collective data from these experiments allows for the comprehensive characterization of the molecule.

Table 1: Physicochemical and Spectrometric Data for this compound

| Property | Data | Reference |

| Molecular Formula | C₃₆H₅₈O₁₂ | [8] |

| Molecular Weight | 682.85 g/mol | [8] |

| Appearance | White amorphous powder | [7] |

| Source | Roots of Platycodon grandiflorum | [1] |

| HR-ESI-MS (m/z) | [M+Na]⁺, [M-H]⁻ | [4] |

Table 2: ¹³C and ¹H NMR Spectral Data for the Aglycone (Platycodigenin) and Sugar Moiety (in Pyridine-d₅)

(Note: The following data is based on closely related platycosides and serves as a representative example for interpretation.)[9]

| Position | ¹³C (δc) | ¹H (δH) |

| Aglycone (Platycodigenin) | ||

| 2 | ~70.2 | ~4.77 (br s) |

| 3 | ~85.1 | ~4.58 (br s) |

| 12 | ~123.1 | ~5.63 (br s) |

| 13 | ~144.4 | - |

| 16 | ~74.0 | ~5.25 (d-like) |

| 23 | ~63.7 | ~5.02 (o), ~4.09 (m) |

| 24 | ~170.5 | - |

| 25 | ~17.8 | ~1.55 (s) |

| 26 | ~17.6 | ~1.14 (s) |

| 27 | ~27.2 | ~1.76 (s) |

| 28 | ~175.9 | - |

| 29 | ~33.3 | ~0.99 (s) |

| 30 | ~24.8 | ~1.14 (s) |

| β-D-Glucopyranosyl | ||

| 1' | ~106.4 | ~5.27 (d, J = 8.0 Hz) |

| 2' | ~74.9 | ~3.99 (t, J = 9.0 Hz) |

| 3' | ~78.6 | ~4.05 (t, J = 7.5, 9.0 Hz) |

| 4' | ~73.0 | ~4.37-4.42 (m) |

| 5' | ~77.0 | ~4.46-4.49 (m) |

| 6' | ~63.2 | ~4.83 (br d, J = 11.0 Hz), ~3.95 (dd) |

Structure Confirmation and Visualization

The final structure is pieced together by interpreting the collected data:

-

HR-ESI-MS: Provides the exact mass and molecular formula (C₃₆H₅₈O₁₂). The MS/MS fragmentation would show a neutral loss of 162 Da, corresponding to a hexose (B10828440) sugar moiety.

-

Acid Hydrolysis: Confirms the aglycone as platycodigenin (B1581504) and the sugar as D-glucose.

-

¹³C NMR: Shows 36 carbon signals, with 30 attributed to the triterpenoid aglycone and 6 to the glucose unit. The chemical shift of C-3 of the aglycone is significantly downfield (~85 ppm), indicating glycosylation at this position.[7]

-

¹H NMR: The anomeric proton of the glucose appears as a doublet with a large coupling constant (J ≈ 8.0 Hz), which is characteristic of a β-anomeric configuration.[9]

-

HMBC: A key correlation between the anomeric proton of glucose (H-1') and the C-3 of the aglycone provides definitive evidence for the attachment site of the sugar.[6]

(Note: The above DOT script is a conceptual representation. For a precise chemical drawing, specialized chemical drawing software is required. The image from PubChem for Platycodigenin is used for illustrative purposes.)

Caption: Chemical structure of this compound.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on the synergistic application of chromatographic separation, chemical degradation, and advanced spectroscopic techniques. Through the careful integration of data from HR-ESI-MS, 1D and 2D NMR, and hydrolysis experiments, the complete molecular architecture—a platycodigenin aglycone glycosylated with a single β-D-glucopyranosyl unit at the C-3 position—is unequivocally established. This detailed structural information is the foundation for further research into its pharmacological properties and potential therapeutic applications.

References

- 1. Micro-PET Imaging Demonstrates 3-O-β-D-Glucopyranosyl Platycodigenin as an Effective Metabolite Affects Permeability of Cell Membrane and Improves Dosimetry of [18F]-Phillygenin in Lung Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 3. Micro-PET Imaging Demonstrates 3- O-β-D-Glucopyranosyl Platycodigenin as an Effective Metabolite Affects Permeability of Cell Membrane and Improves Dosimetry of [18F]-Phillygenin in Lung Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Micro-PET Imaging Demonstrates 3-O-β-D-Glucopyranosyl Platycodigenin as an Effective Metabolite Affects Permeability of Cell Membrane and Improves Dosimetry of [18F]-Phillygenin in Lung Tissue [frontiersin.org]

- 6. Platycoside N: A New Oleanane-Type Triterpenoid Saponin from the Roots of Platycodon grandiflorum [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Platycoside O, a New Triterpenoid Saponin from the Roots of Platycodon grandiflorum - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Isolation of 3-O-beta-D-Glucopyranosylplatycodigenin from Platycodon grandiflorum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of the oleanane-type triterpenoid (B12794562) saponin (B1150181), 3-O-beta-D-Glucopyranosylplatycodigenin, from the roots of Platycodon grandiflorum. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow.

Introduction

Platycodon grandiflorum, commonly known as the balloon flower, is a traditional herbal medicine and food ingredient in East Asia. Its roots are rich in various bioactive compounds, primarily triterpenoid saponins (B1172615) known as platycosides. Among these, this compound has garnered scientific interest for its potential pharmacological activities, including anti-proliferative effects.[1] The isolation and purification of this specific saponin are crucial for further pharmacological studies and potential drug development.

This guide synthesizes information from various studies to provide a cohesive and detailed protocol for the successful isolation and characterization of this compound.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, preliminary purification, and final purification by chromatographic techniques.

Plant Material and Extraction

-

Plant Material : Dried roots of Platycodon grandiflorum (20 kg) are pulverized into a coarse powder.

-

Extraction Solvent : 80% aqueous ethanol (B145695).

-

Extraction Procedure :

-

The powdered roots are reflux extracted with 80% ethanol three times, with each extraction lasting for 2 hours.[2]

-

The filtrates from the three extractions are combined.

-

The combined extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract (approximately 1.2 kg).[2]

-

Preliminary Purification: Solvent Partitioning and Macroporous Resin Chromatography

-

Solvent Partitioning :

-

The crude extract is suspended in distilled water (1.5 L).

-

The aqueous suspension is then partitioned successively with ethyl acetate (B1210297) (3 x 1.5 L) and n-butanol (3 x 1.5 L).[2] This step separates compounds based on their polarity.[3]

-

The n-butanol fraction, which contains the majority of the saponins, is concentrated under reduced pressure.

-

-

Macroporous Resin Column Chromatography :

-

The concentrated n-butanol extract is subjected to column chromatography over a macroporous adsorption resin.

-

The column is eluted with a stepwise gradient of ethanol in water (e.g., 25% EtOH, 75% EtOH, and 95% EtOH).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the target saponins (typically the 25% and 75% ethanol fractions) are combined and concentrated.

-

Final Purification: Silica (B1680970) Gel and Preparative High-Performance Liquid Chromatography (HPLC)

-

Silica Gel Column Chromatography :

-

The enriched saponin fraction from the macroporous resin chromatography is applied to a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol-water (e.g., starting from 95:5:0.5 and gradually increasing the polarity).

-

Fractions are collected and analyzed by TLC to identify those containing the target compound.

-

-

Semi-Preparative High-Performance Liquid Chromatography (SP-HPLC) :

-

Fractions containing this compound are further purified by SP-HPLC.

-

Column : A preparative C18 column (e.g., Zorbax Eclipse XDB, 250 mm × 9 mm I.D., 10 µm) is commonly used.

-

Mobile Phase : A gradient of methanol (B129727) and water is typically employed.

-

Detection : UV detection at 210 nm.

-

The peak corresponding to this compound is collected.

-

The collected fraction is concentrated to yield the purified compound.

-

Data Presentation

The following tables summarize the quantitative data associated with the isolation and characterization of this compound and related compounds.

Table 1: Summary of Extraction and Purification Yields

| Step | Starting Material | Yield | Purity | Reference |

| Crude Extraction | 20 kg P. grandiflorum roots | ~1.2 kg crude extract | Low | [2] |

| Solvent Partitioning | 1.2 kg crude extract | 276 g (EtOAc fraction) | Low | [2] |

| Semi-Preparative HPLC | 100 mg crude saponin mixture | Varies by compound | >98.5% | [4] |

Table 2: 1H and 13C NMR Spectral Data for a Related Compound: 3-O-β-D-glucopyranosyl-2β,12α,16α,23,24-pentahydroxyoleanane-28(13)-lactone (in pyridine-d5)

| Position | 13C (δC) | 1H (δH, mult., J in Hz) |

| Aglycone | ||

| 2 | 74.2 | 4.35 (m) |

| 3 | 82.1 | 3.65 (d, 9.5) |

| 12 | 72.8 | 4.54 (br s) |

| 13 | 92.8 | - |

| 16 | 76.5 | 4.51 (br s) |

| 23 | 68.9 | 4.12 (d, 11.0), 3.85 (d, 11.0) |

| 24 | 65.4 | 4.25 (d, 11.5), 3.78 (d, 11.5) |

| 26 | 18.2 | 1.34 (s) |

| 27 | 26.5 | 1.94 (s) |

| Glucosyl Moiety | ||

| 1' | 106.5 | 5.14 (d, 7.7) |

| 2' | 75.4 | 4.15 (t, 8.0) |

| 3' | 78.9 | 4.28 (t, 8.5) |

| 4' | 71.8 | 4.25 (t, 8.5) |

| 5' | 78.9 | 3.95 (m) |

| 6' | 62.7 | 4.45 (dd, 11.5, 5.0), 4.32 (dd, 11.5, 5.0) |

Data adapted from a study on a structurally similar compound isolated from P. grandiflorum.[5]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

Caption: Workflow for the isolation of this compound.

Characterization Pathway

This diagram outlines the analytical methods used to characterize the purified compound.

Caption: Analytical pathway for the characterization of the isolated compound.

Conclusion

The isolation of this compound from Platycodon grandiflorum is a systematic process that relies on a combination of classical and modern separation techniques. The protocols outlined in this guide, from initial extraction to final purification and structural elucidation, provide a robust framework for obtaining this compound in high purity. The successful isolation and characterization of this compound are essential for advancing our understanding of its biological activities and exploring its therapeutic potential.

References

A Technical Guide to 3-O-beta-D-Glucopyranosylplatycodigenin: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-beta-D-Glucopyranosylplatycodigenin is a prominent oleanane-type triterpenoid (B12794562) saponin (B1150181) of significant interest within the scientific community. This compound is primarily sought for its diverse biological activities, which include anti-inflammatory, antioxidant, and anti-proliferative effects. This technical guide provides an in-depth overview of its natural sources, detailed experimental protocols for its isolation and quantification, and an exploration of its known signaling pathways.

Natural Sources and Quantification

The principal natural source of this compound is the root of the balloon flower, Platycodon grandiflorus (Jacq.) A. DC., a perennial flowering plant native to East Asia.[1] This plant, also known as Jiegeng in traditional Chinese medicine, has been utilized for centuries for its medicinal properties.

Recent advancements in analytical chemistry, particularly Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF/MS), have enabled the precise quantification of various saponins (B1172615), including this compound, in different parts of the Platycodon grandiflorum plant. The following table summarizes the quantitative data of key saponins, including the target compound, found in the roots.

Table 1: Quantitative Analysis of Saponins in Platycodon grandiflorum Roots (mg/100g Dry Weight)

| Compound | Roots (with peel) | Roots (without peel) |

| Platycoside E | 101.90 | 94.68 |

| Deapi-platycoside E | 69.69 | 31.62 |

| Platycodin D3 | 139.10 | 94.68 |

| Deapi-platycodin D3 | 8.69 | 3.07 |

| This compound * | Not explicitly quantified | Not explicitly quantified |

| Platycodin D | 144.40 | Not Detected |

| Polygalacin D | Not Detected | Not Detected |

| Platyconic acid A | Not Detected | Not Detected |

*Note: While the comprehensive analysis by Lee et al. (2021) quantified 38 saponins, "this compound" was not explicitly named in the primary publication's tables. This compound is a known constituent, and its concentration would be part of the total saponin content, which is highest in the roots with the peel (1674.60 mg/100 g).[2][3] Further analysis of the raw data from such studies would be required for its precise quantification.

Experimental Protocols

This section outlines a comprehensive methodology for the extraction, isolation, and quantification of this compound from the roots of Platycodon grandiflorus.

Extraction of Total Saponins

-

Sample Preparation: Dried roots of Platycodon grandiflorus are pulverized into a fine powder.

-

Ultrasonic-Assisted Extraction:

-

The powdered root material is suspended in methanol (B129727).

-

The mixture undergoes ultrasonic extraction to enhance the efficiency of saponin release from the plant cells.

-

The extraction process is repeated multiple times to ensure maximum yield.

-

The methanolic extracts are combined and filtered.

-

-

Solvent Evaporation: The methanol is removed from the combined extract under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

-

Solvent Partitioning:

-

The crude extract is dissolved in water and partitioned successively with n-butanol. Saponins, being moderately polar, will preferentially move to the n-butanol layer.

-

The n-butanol fractions are collected and concentrated under reduced pressure.

-

-

Column Chromatography:

-

The concentrated n-butanol fraction is subjected to column chromatography for further purification.

-

A variety of stationary phases can be employed, such as silica (B1680970) gel or macroporous adsorption resins.

-

Elution is typically performed with a gradient of solvents, for example, a mixture of chloroform, methanol, and water, to separate the different saponins based on their polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Preparative HPLC: Fractions containing this compound are further purified using preparative HPLC to obtain the compound at high purity.

Quantification by UPLC-QToF/MS

-

Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a Quadrupole Time-of-Flight Mass Spectrometer is used for analysis.[1][4][5]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with two solvents, such as water with 0.1% formic acid (A) and acetonitrile (B52724) (B), is commonly employed.

-

Flow Rate: A constant flow rate is maintained.

-

Column Temperature: The column is kept at a constant temperature to ensure reproducible retention times.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the compound's characteristics.

-

Data Acquisition: Data is acquired in full scan mode to obtain the mass-to-charge ratio (m/z) of the eluted compounds.

-

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the compound to a standard curve generated from a purified reference standard.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily anti-inflammatory and antioxidant effects. These effects are mediated through the modulation of specific intracellular signaling pathways.

Anti-inflammatory Activity via NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Triterpenoids have been shown to down-regulate the activation of NF-κB.

References

- 1. Frontiers | Micro-PET Imaging Demonstrates 3-O-β-D-Glucopyranosyl Platycodigenin as an Effective Metabolite Affects Permeability of Cell Membrane and Improves Dosimetry of [18F]-Phillygenin in Lung Tissue [frontiersin.org]

- 2. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Global Profiling of Various Metabolites in Platycodon grandiflorum by UPLC-QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Biological Activities of 3-O-beta-D-Glucopyranosylplatycodigenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and associated experimental methodologies for 3-O-beta-D-Glucopyranosylplatycodigenin, an oleanane-type triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Properties

This compound is a glycoside of platycodigenin, a pentacyclic triterpene. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₈O₁₂ | [1] |

| Molecular Weight | 682.85 g/mol | [1] |

| CAS Number | 38337-25-6 | [2] |

| Appearance | Powder | [1] |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695).[2] Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL).[2] | |

| Storage | Store at -20°C in a sealed, dry environment.[1] |

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the triterpenoid backbone (methyl groups, olefinic protons) and the glucose moiety (anomeric proton, sugar protons). |

| ¹³C NMR | Resonances for the 36 carbon atoms, including those of the oleanane (B1240867) skeleton and the glucopyranosyl unit. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns showing the loss of the sugar moiety. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH), C-H (alkane), C=C (alkene), and C-O (ether/glycosidic bond) functional groups. |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, primarily anti-proliferative and anti-inflammatory effects. The mechanisms underlying these activities are believed to involve the modulation of key cellular signaling pathways.

Anti-Proliferative and Apoptotic Effects

This compound has been shown to exhibit anti-proliferative activity against certain cancer cell lines, such as the HSC-T6 cell line with an IC50 of 13.36 μM[2]. The proposed mechanism involves the induction of apoptosis, likely through the modulation of the PI3K/Akt/mTOR signaling pathway and the generation of reactive oxygen species (ROS), similar to the action of the related compound, Platycodin D.

Caption: Proposed Anti-Cancer Signaling Pathway.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit enzymes like lipoxygenase (LOX) and potentially modulate the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.

Caption: Proposed Anti-inflammatory Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Isolation and Purification

A general workflow for the isolation and purification of this compound from the roots of Platycodon grandiflorum is outlined below.

Caption: General Isolation and Purification Workflow.

Protocol:

-

Extraction: The air-dried and powdered roots of Platycodon grandiflorum are extracted exhaustively with a suitable solvent such as methanol at room temperature.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography over a stationary phase like silica gel or Diaion HP-20 resin. Elution is performed with a gradient of solvents (e.g., chloroform-methanol-water or ethanol-water) to separate the components based on polarity.

-

Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of the target compound.

-

Purification: Fractions containing the desired compound are pooled, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to obtain the pure this compound.

Anti-Proliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HSC-T6) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]

-

Treatment: Treat the cells with various concentrations of this compound (typically in a serum-free medium) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity (Lipoxygenase Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.

Protocol:

-

Reagent Preparation:

-

Enzyme Solution: Prepare a solution of soybean lipoxygenase in a borate (B1201080) buffer (pH 9.0).

-

Substrate Solution: Prepare a solution of linoleic acid in ethanol and water.

-

Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution, and then make serial dilutions.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate or quartz cuvettes, add the borate buffer.

-

Add the test compound solution at various concentrations.

-

Add the lipoxygenase enzyme solution and incubate for a few minutes at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate solution.

-

-

Measurement: Immediately measure the increase in absorbance at 234 nm for a period of 3-5 minutes using a spectrophotometer. The absorbance increase is due to the formation of hydroperoxides.[4]

-

Data Analysis: Calculate the percentage of inhibition of lipoxygenase activity for each concentration of the test compound compared to a control without the inhibitor. Determine the IC₅₀ value.

Conclusion

This compound is a promising natural product with significant anti-proliferative and anti-inflammatory activities. This guide provides a foundational understanding of its chemical properties and biological actions, along with detailed experimental protocols to facilitate further research and development. The elucidation of its precise mechanisms of action through the signaling pathways outlined herein will be crucial for its potential therapeutic applications.

References

An In-Depth Technical Guide to 3-O-beta-D-Glucopyranosylplatycodigenin (CAS: 38337-25-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-beta-D-Glucopyranosylplatycodigenin, a naturally occurring oleanane-type triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, known biological effects, and putative mechanisms of action. Detailed experimental protocols for assessing its activities are provided, alongside quantitative data and visualizations of relevant signaling pathways, to support further research and development efforts.

Chemical and Physical Properties

This compound is a glycoside of the aglycone platycodigenin. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 38337-25-6 | |

| Molecular Formula | C₃₆H₅₈O₁₂ | [1] |

| Molecular Weight | 682.84 g/mol | [1] |

| Appearance | Powder | [2] |

| Purity | ≥98% | [3] |

| Solubility | DMSO, Pyridine, Methanol (B129727), Ethanol | [2] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |

| Storage (In Solution) | -80°C for 6 months, -20°C for 1 month | [4] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological effects in preclinical studies. The primary activities are detailed below, with available quantitative data presented for clarity.

Anti-proliferative Activity

This compound exhibits inhibitory effects on the proliferation of hepatic stellate cells (HSCs), which play a crucial role in the development of liver fibrosis.

| Cell Line | Activity | Parameter | Value | Reference |

| HSC-T6 | Anti-proliferative | IC₅₀ | 13.36 μM | [4] |

Effects on Cell Membrane Permeability

Studies have shown that this saponin can modulate cell membrane permeability, which may have implications for drug delivery.

| Cell Line | Assay | Observation | Reference |

| BEAS-2B | Fluorescein (B123965) Isothiocyanate (FITC) Uptake | Promoted FITC entry into the cells within 2 minutes | [5] |

Anti-inflammatory, Antioxidant, and Whitening Effects

Research on deglycosylated platycosides, including 3-O-beta-D-glucopyranosyl derivatives, has indicated potential anti-inflammatory, antioxidant, and skin whitening properties.[6][7]

| Activity | Assay | Observation | Reference |

| Anti-inflammatory | Lipoxygenase Inhibition | Higher inhibitory activity than precursor glycosides | [6] |

| Antioxidant | DPPH Radical Scavenging | Higher scavenging activity than precursor glycosides | [6] |

| Whitening | Tyrosinase Inhibition | Higher inhibitory activity than precursor glycosides | [6][7] |

Putative Mechanisms of Action & Signaling Pathways

While the precise molecular mechanisms of this compound are not fully elucidated, its anti-proliferative effect on hepatic stellate cells (HSCs) suggests modulation of key signaling pathways involved in HSC activation and fibrogenesis. Based on the known roles of related saponins (B1172615) and the biology of HSCs, the following pathways are likely targets.

TGF-β/SMAD Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a primary driver of liver fibrosis, promoting the activation of HSCs. Saponins from Platycodon grandiflorum have been shown to interfere with this pathway. It is plausible that this compound inhibits the phosphorylation of SMAD2/3, key downstream mediators of TGF-β signaling, thereby reducing the expression of fibrotic markers like α-smooth muscle actin (α-SMA) and collagen.

MAPK and PI3K/Akt Signaling Pathways

Mitogen-activated protein kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are also implicated in HSC proliferation and activation. It is hypothesized that this compound may exert its anti-proliferative effects by suppressing the phosphorylation of key kinases in these cascades, such as ERK, JNK, p38, and Akt.

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Anti-Proliferation Assay (HSC-T6 Cells)

This protocol outlines a typical MTT-based assay to determine the anti-proliferative activity.

Materials:

-

HSC-T6 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HSC-T6 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Cell Membrane Permeability Assay

This protocol is based on the uptake of fluorescein isothiocyanate (FITC).[5]

Materials:

-

BEAS-2B cells (or other suitable cell line)

-

RPMI-1640 medium

-

Fluorescein isothiocyanate (FITC)

-

Phosphate-buffered saline (PBS)

-

Confocal microscope

Procedure:

-

Culture BEAS-2B cells in confocal dishes until they reach 80-90% confluency.

-

Wash the cells twice with PBS.

-

Add a solution of FITC (e.g., 1 x 10⁻⁵ mmol) to the cells, either alone (control) or in the presence of this compound.

-

Image the cells at different time points (e.g., 0 and 2 minutes) using a confocal microscope.

-

Quantify the fluorescence intensity inside and outside the cells to determine the effect of the compound on FITC uptake.

Antioxidant Activity - DPPH Radical Scavenging Assay

This is a common method to evaluate the free radical scavenging activity of a compound.[6]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol or ethanol

-

Methanol or ethanol

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare a working solution of DPPH.

-

Add 20 µL of various concentrations of this compound to the wells of a 96-well plate.

-

Add 200 µL of the DPPH working solution to each well and mix.

-

Incubate the plate in the dark for 30 minutes at room temperature.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

Tyrosinase Inhibition Assay

This assay is used to assess the potential skin-whitening effects of the compound.[6]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine) as a substrate

-

Phosphate buffer (pH 6.8)

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, mix the tyrosinase enzyme solution with various concentrations of this compound and incubate for 10 minutes at 25°C.

-

Add the L-DOPA substrate solution to initiate the reaction.

-

Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals.

-

Calculate the percentage of tyrosinase inhibition compared to a control without the inhibitor.

Future Directions

The existing data on this compound provide a solid foundation for further investigation. Future research should focus on:

-

Elucidating the specific signaling pathways modulated by this compound in HSCs and other cell types to confirm the putative mechanisms of action.

-

Conducting in vivo studies to validate the anti-fibrotic, anti-inflammatory, and other biological activities observed in vitro.

-

Performing comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.

-

Investigating its potential synergistic effects with other therapeutic agents for the treatment of liver fibrosis and other related diseases.

Conclusion

This compound is a promising natural product with multiple biological activities, most notably its anti-proliferative effect on hepatic stellate cells. The information and protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community to accelerate the exploration of its therapeutic potential. Further in-depth studies are warranted to fully understand its mechanisms of action and to translate these preclinical findings into clinical applications.

References

- 1. Platyconic Acid A, Platycodi Radix-Derived Saponin, Suppresses TGF-β1-Induced Activation of Hepatic Stellate Cells via Blocking SMAD and Activating the PPARγ Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. d-nb.info [d-nb.info]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Platyconic Acid A, Platycodi Radix-Derived Saponin, Suppresses TGF-1-induced Activation of Hepatic Stellate Cells via Blocking SMAD and Activating the PPAR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of NF-κB Activation through a Novel PI-3K-Independent and PKA/Akt-Dependent Pathway in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Platycodigenin Glycosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of platycodigenin (B1581504) glycosides, the primary bioactive compounds in Platycodon grandiflorus. The guide details the biosynthetic pathway, key enzymes and their corresponding genes, quantitative data on platycoside accumulation, and detailed experimental protocols. It also explores the regulatory mechanisms governing this pathway, offering valuable insights for metabolic engineering and drug development.

The Biosynthetic Pathway of Platycodigenin Glycosides

The biosynthesis of platycodigenin glycosides is a complex process that begins with the mevalonate (B85504) (MVA) pathway in the cytoplasm, leading to the synthesis of the triterpenoid (B12794562) backbone, which is then subjected to a series of modifications. The direct precursor for triterpenoid saponins (B1172615) is 2,3-oxidosqualene (B107256), which is synthesized via the MVA pathway[1].

The overall pathway can be divided into three main stages:

-

Upstream Pathway (Mevalonate Pathway): This pathway synthesizes the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

-

Triterpenoid Backbone Formation: IPP and DMAPP are converted to 2,3-oxidosqualene, which is then cyclized to form the pentacyclic triterpenoid skeleton, β-amyrin.

-

Downstream Modifications: The β-amyrin backbone undergoes a series of oxidation and glycosylation reactions, catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), respectively, to produce a diverse array of platycosides.

Below is a diagram illustrating the core biosynthetic pathway.

Figure 1: Overview of the platycodigenin glycoside biosynthetic pathway.

Key Enzymes and Genes

Several key enzymes involved in the biosynthesis of platycodigenin glycosides have been identified through transcriptome analysis of Platycodon grandiflorus. The major enzyme classes are β-amyrin synthase, cytochrome P450s, and UDP-glycosyltransferases.

Table 1: Key Enzymes and Corresponding Genes in Platycodigenin Glycoside Biosynthesis

| Enzyme Name | Abbreviation | Gene Name (Example) | Function | Reference(s) |

| Acetyl-CoA C-acetyltransferase | AACT | - | First step in the MVA pathway. | [1][2] |

| Hydroxymethylglutaryl-CoA synthase | HMGS | PgHMGS | Second step in the MVA pathway. | [1][2] |

| HMG-CoA reductase | HMGR | PgHMGR | Rate-limiting step in the MVA pathway. | [1][2] |

| Mevalonate kinase | MVK | PgMK | MVA pathway. | [1][2] |

| Phosphomevalonate kinase | PMK | - | MVA pathway. | [1][2] |

| Diphosphomevalonate decarboxylase | MVD | PgMVD | MVA pathway. | [1][2] |

| Isopentenyl-diphosphate delta-isomerase | IPPI | - | Interconversion of IPP and DMAPP. | [1][2] |

| Farnesyl pyrophosphate synthase | FPPS | - | Synthesis of FPP. | [1][2] |

| Squalene synthase | SS | - | Synthesis of squalene. | [1][2] |

| Squalene epoxidase | SE | - | Synthesis of 2,3-oxidosqualene. | [1][2] |

| β-amyrin synthase | β-AS | PgbAS | Cyclization of 2,3-oxidosqualene to β-amyrin. | [2][3] |

| β-amyrin 28-oxidase | β-A28O | - | Oxidation of β-amyrin. | [1][2] |

| Cytochrome P450 monooxygenases | CYPs | CYP716A140v2, CYP716A141 | Hydroxylation and oxidation of the β-amyrin backbone. | [3][4] |

| UDP-glycosyltransferases | UGTs | - | Glycosylation of the sapogenin core. | [1] |

| β-glucosidase | - | - | Conversion of Platycoside E to Platycodin D. | [5] |

Quantitative Data on Platycoside Accumulation

The accumulation of platycodigenin glycosides varies significantly depending on the plant tissue, developmental stage, and cultivar. UPLC-QToF/MS is a powerful technique for the qualitative and quantitative analysis of these compounds.

Table 2: Total Saponin (B1150181) Content in Different Parts of Platycodon grandiflorum

| Plant Part | Total Saponin Content (mg/100g dry weight) | Reference |

| Roots (with peel) | 1674.60 ± 25.45 | [6][7] |

| Buds | 1364.05 ± 15.20 | [6][7] |

| Roots (without peel) | 1058.83 ± 12.88 | [6][7] |

| Stems | 993.71 ± 8.76 | [6][7] |

| Blanched Roots (without peel) | 945.17 ± 10.34 | [6][7] |

| Leaves | 881.16 ± 5.15 | [6][7] |

Table 3: Content of Major Platycosides in Different Cultivars of Platycodon grandiflorum (mg/g dry weight)

| Platycoside | Cultivar 'Astra Pink' | Cultivar 'Astra Blue' | Cultivar 'Jangbaek' | Cultivar 'Fuji Blue' | Reference |

| Platycoside E | 1.23 ± 0.04 | 1.56 ± 0.06 | 1.11 ± 0.03 | 1.45 ± 0.05 | [8] |

| Platycodin D3 | 0.89 ± 0.03 | 1.12 ± 0.04 | 0.78 ± 0.02 | 1.05 ± 0.04 | [8] |

| Platycodin D | 2.34 ± 0.07 | 2.87 ± 0.09 | 2.15 ± 0.06 | 2.76 ± 0.08 | [8] |

| Polygalacin D | 0.56 ± 0.02 | 0.71 ± 0.03 | 0.49 ± 0.01 | 0.65 ± 0.02 | [8] |

Experimental Protocols

Extraction of Platycosides for UPLC-QToF/MS Analysis

This protocol describes a general method for the extraction of saponins from Platycodon grandiflorum tissues for subsequent analysis.

-

Sample Preparation: Freeze-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.

-

Extraction:

-

Weigh 0.1 g of the powdered sample into a centrifuge tube.

-

Add 1.5 mL of 70% methanol (B129727) and vortex thoroughly.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge at 13,000 rpm for 10 minutes at 10°C.

-

Collect the supernatant.

-

Re-extract the pellet with 1 mL of 70% methanol, vortex, sonicate, and centrifuge as before.

-

Combine the supernatants.[9]

-

-

Purification (Optional but Recommended):

-

Evaporate the combined supernatant to dryness under a stream of nitrogen gas.

-

Redissolve the residue in 1 mL of water.

-

Apply the aqueous solution to a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the saponins with 70% methanol.[9]

-

-

Final Preparation:

-

Evaporate the methanolic eluate to dryness.

-

Reconstitute the residue in a known volume of the initial mobile phase for UPLC analysis.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

UPLC-QToF/MS Analysis of Platycosides

This protocol provides a representative method for the separation and quantification of platycosides.

-

Chromatographic System: Waters ACQUITY UPLC system.

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A typical gradient might be: 0-1 min, 10% B; 1-10 min, 10-40% B; 10-12 min, 40-90% B; 12-14 min, 90% B; 14-15 min, 10% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2-5 µL.

-

Mass Spectrometer: Waters Q-TOF Premier or similar.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Capillary Voltage: 2.5-3.0 kV.

-

Cone Voltage: 30-40 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Data Acquisition: Full scan mode (e.g., m/z 100-2000) and MS/MS fragmentation for identification.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression levels of platycoside biosynthetic genes.

-

RNA Extraction:

-

Extract total RNA from frozen, powdered P. grandiflorus tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

Primer Design:

-

Design gene-specific primers for the target biosynthetic genes and a reference gene (e.g., actin or 18S rRNA) using software like Primer3. Aim for amplicons of 100-200 bp.

-

-

qRT-PCR Reaction:

-

Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the reaction on a real-time PCR system with a typical thermal profile: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Include a melt curve analysis to verify the specificity of the amplification.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[10]

-

Regulation of Platycodigenin Glycoside Biosynthesis

The biosynthesis of platycodigenin glycosides is tightly regulated by a network of transcription factors and is responsive to various internal and external stimuli.

Transcriptional Regulation

Several families of transcription factors, including WRKY , bHLH , MYB , and NAC , are implicated in the regulation of triterpenoid saponin biosynthesis in P. grandiflorus.[11] For instance, specific WRKY transcription factors are induced by methyl jasmonate and are co-expressed with triterpenoid biosynthesis genes, suggesting their role in regulating the pathway.[1][6] The bHLH transcription factor, PgbHLH28, has been identified as a key regulator in response to methyl jasmonate-induced saponin accumulation.[1]

Signaling Pathways

Jasmonate Signaling: Methyl jasmonate (MeJA) is a well-known elicitor of triterpenoid saponin biosynthesis in P. grandiflorus. Exogenous application of MeJA upregulates the expression of key biosynthetic genes, including those in the MVA pathway, and leads to increased saponin accumulation.[12] The jasmonate signaling pathway involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors that promote the expression of biosynthetic genes.

Figure 2: A simplified model of the jasmonate signaling pathway regulating platycoside biosynthesis.

Light Signaling: Light is another crucial environmental factor that influences the biosynthesis of secondary metabolites, including terpenoids. Light-responsive elements have been identified in the promoter regions of some plant secondary metabolism genes. While the specific components of the light signaling pathway that directly regulate platycoside biosynthesis in P. grandiflorus are still under investigation, it is likely that photoreceptors (e.g., phytochromes, cryptochromes) and downstream signaling components play a role in modulating the expression of key biosynthetic genes and transcription factors.

Conclusion

The biosynthesis of platycodigenin glycosides is a multifaceted process involving a cascade of enzymatic reactions that are under complex regulatory control. This technical guide has provided a detailed overview of the current understanding of this pathway, from the initial precursors to the final glycosylated products. The provided quantitative data and experimental protocols offer a practical resource for researchers in the field. Further elucidation of the specific functions of all involved enzymes and the intricate regulatory networks will be crucial for the successful metabolic engineering of Platycodon grandiflorus to enhance the production of these valuable medicinal compounds.

References

- 1. RNA sequencing analysis reveals PgbHLH28 as the key regulator in response to methyl jasmonate-induced saponin accumulation in Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Transcriptomic Analysis, Cloning, Characterization, and Expression Analysis of Triterpene Biosynthetic Genes and Triterpene Accumulation in the Hairy Roots of Platycodon grandiflorum Exposed to Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. A candidate gene identified in converting platycoside E to platycodin D from Platycodon grandiflorus by transcriptome and main metabolites analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterologous Expression of Platycodon grandiflorus PgF3′5′H Modifies Flower Color Pigmentation in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptome-based analysis of key functional genes in the triterpenoid saponin synthesis pathway of Platycodon grandiflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Discovery and Characterization of 3-O-beta-D-Glucopyranosylplatycodigenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 3-O-beta-D-Glucopyranosylplatycodigenin, an oleanane-type triterpenoid (B12794562) saponin (B1150181) derived from the roots of Platycodon grandiflorum. This document details the experimental protocols for its biotransformation-mediated production, purification, and preliminary biological evaluation, with a focus on its anti-inflammatory properties.

Introduction

This compound is a significant bioactive compound isolated from the roots of Platycodon grandiflorum, a perennial flowering plant with a long history in traditional medicine.[1] As a member of the platycoside family of saponins (B1172615), it is characterized by a triterpenoid aglycone structure.[2] This guide focuses on a modern and efficient method for obtaining this compound through the enzymatic biotransformation of more complex, naturally abundant platycosides. This process yields a deglycosylated form that has been shown to possess enhanced biological activities.[3]

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₈O₁₂ | [1] |

| Molecular Weight | 682.85 g/mol | [1] |

| Class | Triterpenoids | [1] |

| Source | Roots of Platycodon grandiflorum | [1] |

Chromatographic Data

While a specific chromatogram for the initial discovery is not available, modern analysis confirms the identity of this compound.

| Technique | Conditions | Observation | Reference |

| LC/MS | See Protocol 3.2 | A distinct peak corresponding to this compound is observed. | [3] |

Experimental Protocols

General Workflow for Isolation and Characterization

The following diagram outlines the general workflow for the extraction of platycosides from Platycodon grandiflorum and their subsequent biotransformation to yield this compound.

Detailed Methodologies

Protocol 3.2.1: Extraction of Crude Platycosides from Platycodon grandiflorum

-

Plant Material: 100 g of dried Platycodon grandiflorum root is used as the starting material.[4]

-

Extraction: The dried root is suspended in 1 L of 99.8% (v/v) methanol and incubated at 80°C for 24 hours.[4]

-

Filtration and Concentration: Following incubation, the mixture is subjected to vacuum filtration through a 0.45 µm pore size filter to remove solid precipitates. The methanol in the filtrate is then removed by evaporation.[4]

-

Resin Chromatography: The dried residue is dissolved in 1 L of water. This aqueous solution is then applied to a Diaion HP-20 resin column (500 mm × 12 mm) for preliminary purification of the crude platycoside extract.[4]

Protocol 3.2.2: Biotransformation of Glycosylated Platycosides

-

Enzyme and Substrate Preparation: The crude platycoside extract obtained in Protocol 3.2.1 is used as the substrate. Pectinase from Aspergillus aculeatus serves as the biocatalyst.[3]

-

Reaction Conditions: The biotransformation is carried out by incubating the crude platycoside extract with the pectinase. This enzymatic reaction specifically hydrolyzes the oligosaccharide moiety at the C-28 position of various glycosylated platycosides, leaving the glucose residue at the C-3 position intact.[3][5] This process converts precursor molecules like Platycoside E into this compound.[5]

Protocol 3.2.3: Purification by Semi-Preparative High-Performance Liquid Chromatography (SP-HPLC)

While this protocol was optimized for major platycosides, a similar approach can be adapted for the purification of this compound.

-

Chromatographic System: A semi-preparative HPLC system is employed.

-

Column: A Zorbax Eclipse XDB C18 column (250 mm × 9 mm; 10 µm) is used for separation.[6]

-

Mobile Phase: A binary mobile phase consisting of a methanol-water gradient is utilized.[6][7]

-

Flow Rate: An optimized flow rate of 3.5 mL/min is maintained.[6][7]

-

Sample Loading: A sample load of 100 mg of the biotransformed extract is applied to the column.[6][7]

Protocol 3.2.4: Structural Elucidation by Liquid Chromatography-Mass Spectrometry (LC/MS)

-

Instrumentation: An HPLC system coupled with an electrospray ionization mass spectrometer (ESI-MS) is used.[6]

-

Analysis Mode: The analysis is conducted in both positive and negative ion modes to identify the molecular weights of the purified compounds.[6][7]

-

Confirmation: The molecular weight obtained from the mass spectrum is used to confirm the identity of this compound.[3]

Biological Activity and Signaling Pathways

Platycosides, including this compound, have demonstrated significant anti-inflammatory properties. The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-Inflammatory Signaling Pathway

The diagram below illustrates the proposed mechanism of action for the anti-inflammatory effects of platycoside derivatives.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, initiating downstream signaling cascades. This leads to the activation of the IKK complex, which phosphorylates IκBα, causing its degradation and the subsequent release and nuclear translocation of the NF-κB p65/p50 dimer.[8][9] Concurrently, the MAPK pathway (including p38, ERK, and JNK) is activated, leading to the activation of the transcription factor AP-1.[9] Both NF-κB and AP-1 upregulate the expression of pro-inflammatory genes, including TNF-α, IL-6, IL-1β, iNOS, and COX-2.[8][9] this compound and related platycosides are proposed to exert their anti-inflammatory effects by inhibiting the phosphorylation of key kinases in both the NF-κB and MAPK pathways, thereby reducing the expression of these inflammatory mediators.[8][10]

Conclusion

This compound, obtainable through enzymatic biotransformation of crude extracts from Platycodon grandiflorum, presents a promising avenue for the development of novel therapeutic agents. Its anti-inflammatory activity, mediated through the inhibition of the NF-κB and MAPK signaling pathways, warrants further investigation for its potential applications in managing inflammatory conditions. This guide provides the foundational protocols and current understanding to facilitate further research and development in this area.

References

- 1. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative separation of minor saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Immunomodulatory effects of fermented Platycodon grandiflorum extract through NF-κB signaling in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

A Comprehensive Technical Guide to 3-O-beta-D-Glucopyranosylplatycodigenin: Properties, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-beta-D-Glucopyranosylplatycodigenin is a prominent oleanane-type triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum. This natural compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-proliferative, anti-inflammatory, and antioxidant effects. This technical guide provides an in-depth overview of its physical and chemical properties, biological activities with a focus on underlying signaling pathways, and detailed experimental protocols for its study.

Physical and Chemical Properties

This compound is a white powder under standard conditions. Its core chemical structure consists of a pentacyclic triterpenoid aglycone, platycodigenin, attached to a beta-D-glucopyranosyl moiety at the C-3 position.

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₈O₁₂ | [1] |

| Molecular Weight | 682.85 g/mol | [1] |

| Physical State | Powder | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [1] |

| Storage | Store at -20°C for short term, -80°C for long term | [2] |

Spectral Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the triterpenoid backbone (methyl groups, olefinic protons) and the glucopyranosyl moiety (anomeric proton, sugar protons). |

| ¹³C NMR | Resonances for the 36 carbon atoms, including characteristic signals for the aglycone and the glucose unit. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with fragmentation patterns showing the loss of the sugar moiety and subsequent cleavages of the triterpenoid skeleton. |

| Infrared (IR) | Absorption bands indicating the presence of hydroxyl (-OH), C-H (alkane), C=C (alkene), and C-O (ether/alcohol) functional groups. |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, making it a compound of interest for therapeutic development.

Anti-proliferative Activity

This compound has demonstrated significant anti-proliferative effects against the HSC-T6 hepatic stellate cell line, with an IC50 value of 13.36 μM[2]. The proliferation of hepatic stellate cells is a key event in the pathogenesis of liver fibrosis.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. It has been shown to inhibit the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to the inflammatory response. Concurrently, it activates the Phosphatidylinositol 3-kinase (PI3K)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade, which plays a crucial role in the cellular stress response and resolution of inflammation.

Antioxidant Activity

The antioxidant properties of this compound are also linked to the activation of the Nrf2/HO-1 signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant and cytoprotective genes, including HO-1.

Signaling Pathway Diagrams

Caption: Anti-inflammatory and antioxidant signaling pathways modulated by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification from Platycodon grandiflorum

Objective: To isolate and purify this compound from the roots of Platycodon grandiflorum.

Methodology:

-

Extraction:

-

Air-dried and powdered roots of P. grandiflorum are extracted with methanol at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The n-butanol fraction, typically rich in saponins, is collected.

-

-

Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column.

-

Elution is performed with a gradient of chloroform-methanol-water.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing the target compound are further purified by preparative HPLC on a C18 column.

-

A gradient of acetonitrile (B52724) and water is typically used as the mobile phase.

-

The peak corresponding to this compound is collected and lyophilized to yield the pure compound.

-

Western Blot Analysis for Signaling Pathway Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation of proteins in the MAPK, NF-κB, and Nrf2/HO-1 pathways.

Methodology:

-

Cell Culture and Treatment:

-

Cells (e.g., RAW 264.7 macrophages for inflammation studies) are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS) if required.

-

-

Protein Extraction:

-

Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

The lysate is centrifuged, and the supernatant containing the total protein is collected.

-

-

Protein Quantification:

-

Protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

The separated proteins are transferred to a PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-p38, p-ERK, p-JNK, p-IκBα, p-p65, Nrf2, HO-1, and their total forms), and a loading control (e.g., β-actin or GAPDH).

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

-

Caption: A generalized workflow for Western blot analysis.

HSC-T6 Cell Proliferation Assay

Objective: To evaluate the anti-proliferative effect of this compound on HSC-T6 cells.

Methodology:

-

Cell Seeding:

-

HSC-T6 cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

-